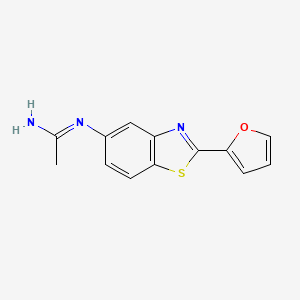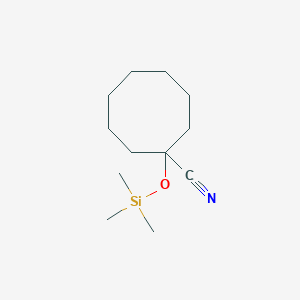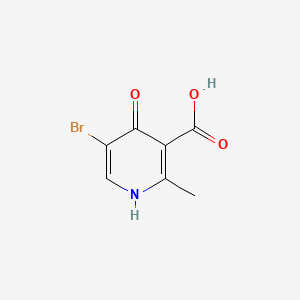
3-Chloro-5-iodo-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of chlorine, iodine, and trifluoromethyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized through the halogenation of pyridine derivatives
Direct Halogenation: Direct halogenation of pyridine using chlorine and iodine in the presence of a suitable catalyst can yield the desired compound.
Trifluoromethylation Reactions: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethylating agents under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and reacted under controlled conditions.
Continuous Flow Process: Continuous flow processes can also be employed for the large-scale production of this compound, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the iodine atom to iodate or iodide.
Reduction: Reduction reactions can be performed to convert the chlorine or iodine atoms to their respective hydrides.
Substitution Reactions: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Iodates, iodides, and other oxidized forms of the compound.
Reduction Products: Chlorides, iodides, and other reduced forms.
Substitution Products: A wide range of substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: The compound is explored for its potential medicinal properties, including its use in drug discovery and development. Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Chloro-5-iodo-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group significantly influence its reactivity and binding affinity to biological targets.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.
Comparación Con Compuestos Similares
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of iodine.
3-Bromo-5-iodo-2-(trifluoromethyl)pyridine: Similar but with a bromine atom instead of chlorine.
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine: Similar but with a different arrangement of halogen atoms.
Uniqueness: 3-Chloro-5-iodo-2-(trifluoromethyl)pyridine is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
749875-04-5 |
|---|---|
Fórmula molecular |
C6H2ClF3IN |
Peso molecular |
307.44 g/mol |
Nombre IUPAC |
3-chloro-5-iodo-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-1-3(11)2-12-5(4)6(8,9)10/h1-2H |
Clave InChI |
BKXZMTAJZBUIAB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


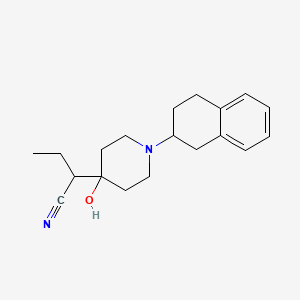
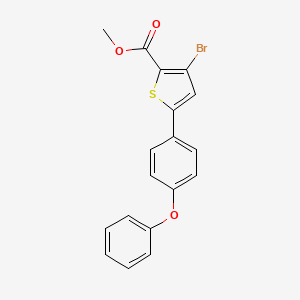


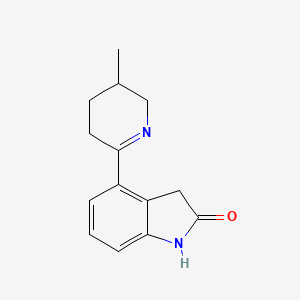

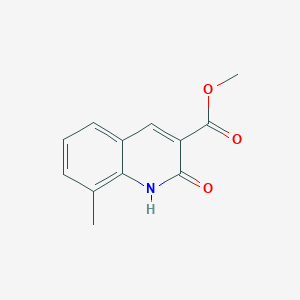

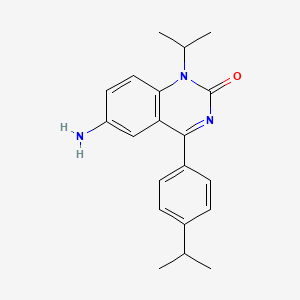
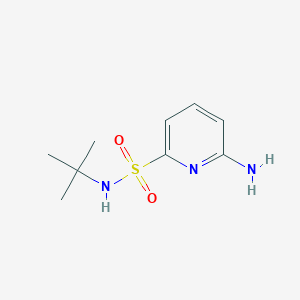
![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)
